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Introduction
Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2

(SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] By blocking

SGLT2, Enavogliflozin promotes the excretion of glucose in the urine, thereby lowering blood

glucose levels in patients with type 2 diabetes.[1] Molecular docking studies are crucial

computational techniques used to predict the binding orientation and affinity of a ligand (in this

case, Enavogliflozin) to its protein target (SGLT2). These studies provide valuable insights

into the molecular interactions driving the inhibitory activity and can guide the development of

new and improved therapeutic agents.

The noteworthy efficacy of Enavogliflozin is attributed to its distinct structural features.[1] Its

dihydrobenzofuran moiety imparts a rigid conformation that facilitates robust hydrophobic and

π-π stacking interactions with the SGLT2 binding pocket.[1] This structural rigidity is believed to

contribute to a higher binding affinity and a slower rate of dissociation from the target protein.[1]

Data Presentation
While specific quantitative binding energy data for Enavogliflozin from peer-reviewed literature

is not readily available, the following table presents representative data from a molecular

docking study of a structurally similar and well-characterized SGLT2 inhibitor, Empagliflozin.
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This data serves as a valuable reference for understanding the potential interactions of

Enavogliflozin with the SGLT2 active site.

Parameter Value
Interacting
Residues

Reference

Binding Affinity

(kcal/mol)
-9.5 N/A [2]

Hydrogen Bond

Interactions
N/A

N75, H80, E99, S287,

W291, K321, Q457
[3]

Hydrophobic

Interactions
N/A Y290 [3]

π-π Stacking

Interactions
N/A

Phe98 (with the

aglycone moiety)
[1]

Signaling Pathway of SGLT2 Inhibition
SGLT2 inhibitors like Enavogliflozin have been shown to modulate intracellular signaling

pathways, contributing to their therapeutic effects beyond glycemic control. One of the key

pathways affected is the AMPK/AKT/FOXO signaling cascade. Inhibition of SGLT2 can lead to

the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy

metabolism. This can subsequently influence the AKT/FOXO pathway, which is involved in

processes such as gluconeogenesis and cell survival.
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Preparation Phase

Docking Phase

Analysis Phase

1. Obtain SGLT2 Structure
(e.g., PDB ID: 7VSI)

2. Prepare SGLT2 Protein
(Remove water, add hydrogens)

4. Define Binding Site
& Generate Grid Box

3. Prepare Enavogliflozin Ligand
(Generate 3D conformer, assign charges)

5. Perform Molecular Docking
(e.g., AutoDock Vina, Glide)

6. Analyze Docking Poses
(Binding energy, RMSD)

7. Visualize & Analyze Interactions
(Hydrogen bonds, hydrophobic, π-π stacking)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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